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molecular formula C10H9N3O B8757382 2-(Methylaminocarbonyl)quinoxaline

2-(Methylaminocarbonyl)quinoxaline

Cat. No. B8757382
M. Wt: 187.20 g/mol
InChI Key: VUGZTLWWFVMSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719141

Procedure details

0.33 g of 2-(methylaminocarbonyl)quinoxaline in 15 ml of ethanol is hydrogenated in the presence of 0.07 g of palladium-on-charcoal (10% of Pd) at room temperature for 6 h: Rf (P)=0.45.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:14]=[N:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)=[O:4].C(NC(=O)[C@H](C)C[C@H](O)[C@@H](NC(OC(C)(C)C)=O)CC(C)(C)CC(N1C2C(=CC=CC=2)CCC1C(OC)=O)=O)CCC>C(O)C.[Pd]>[CH3:1][NH:2][C:3]([CH:5]1[CH2:14][NH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6]1)=[O:4]

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
CNC(=O)C1=NC2=CC=CC=C2N=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.07 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
( P )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC([C@@H](C[C@@H]([C@H](CC(CC(=O)N1C(CCC2=CC=CC=C12)C(=O)OC)(C)C)NC(=O)OC(C)(C)C)O)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNC(=O)C1NC2=CC=CC=C2NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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